molecular formula C32H35N7O5 B12375676 Fgfr3-IN-9

Fgfr3-IN-9

Cat. No.: B12375676
M. Wt: 597.7 g/mol
InChI Key: NDGPXJXKLJJMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fgfr3-IN-9 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in several cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fgfr3-IN-9 involves several synthetic steps. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol (PEG300) for solubility, and Tween 80 as a surfactant. The mixture is then clarified with deionized water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Fgfr3-IN-9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Fgfr3-IN-9 has a wide range of scientific research applications:

Mechanism of Action

Fgfr3-IN-9 exerts its effects by binding to the FGFR3 receptor, inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets include the FGFR3 receptor and associated signaling pathways such as the PI3K/Akt pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fgfr3-IN-9 is unique in its high specificity for FGFR3, making it a valuable tool for studying FGFR3-related pathways and developing targeted therapies. Unlike some other inhibitors, it has shown promising results in preclinical studies for its efficacy and safety profile .

Properties

Molecular Formula

C32H35N7O5

Molecular Weight

597.7 g/mol

IUPAC Name

1-[3-[4-[4-[7-(3,5-dimethoxy-N-methylanilino)quinoxalin-2-yl]pyrazol-1-yl]piperidine-1-carbonyl]-3-hydroxyazetidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C32H35N7O5/c1-5-30(40)38-19-32(42,20-38)31(41)37-10-8-22(9-11-37)39-18-21(16-34-39)29-17-33-27-7-6-23(14-28(27)35-29)36(2)24-12-25(43-3)15-26(13-24)44-4/h5-7,12-18,22,42H,1,8-11,19-20H2,2-4H3

InChI Key

NDGPXJXKLJJMFA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C4CCN(CC4)C(=O)C5(CN(C5)C(=O)C=C)O)C6=CC(=CC(=C6)OC)OC

Origin of Product

United States

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